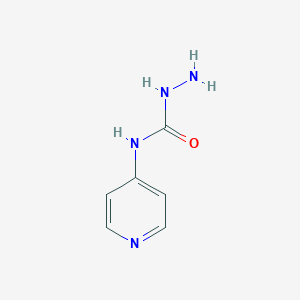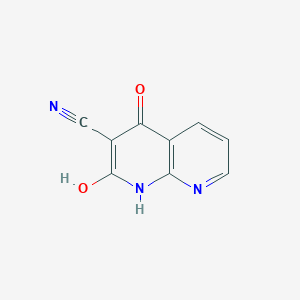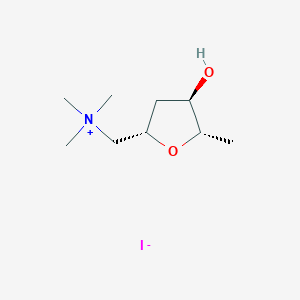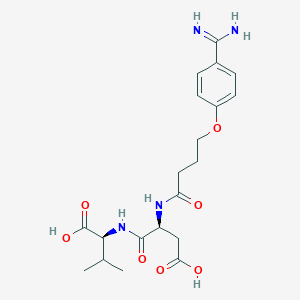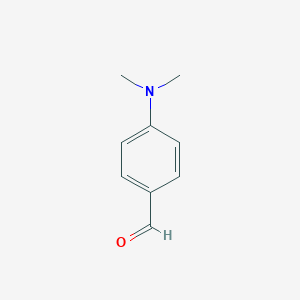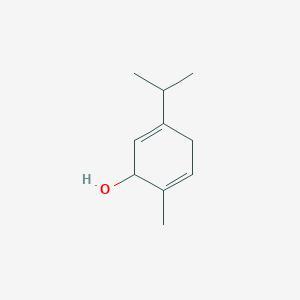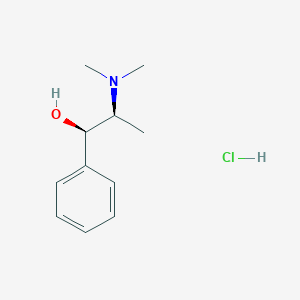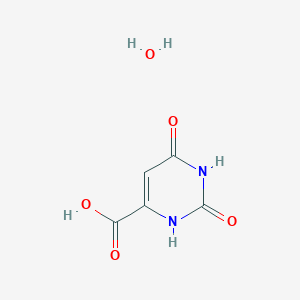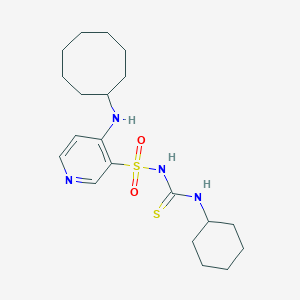
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, also known as PCTU, is a chemical compound that has been widely used in scientific research for its unique properties. PCTU is a thiourea derivative and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Mechanism Of Action
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of bacteria, fungi, and viruses. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving blood flow.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea in laboratory experiments is its broad spectrum of activity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have activity against a wide range of organisms and biological processes. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is its potential toxicity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling the compound.
Future Directions
There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. One area of interest is the development of new drugs based on the structure of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. Additionally, further research is needed to fully understand the mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea and its effects on various biological processes. Finally, research is needed to explore the potential therapeutic applications of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including its use in the treatment of cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is a thiourea derivative that has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibitory effects on cancer cell growth and inflammation. While N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has many advantages as a research tool, care must be taken to avoid potential toxicity. There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including the development of new drugs and the exploration of its therapeutic applications.
Synthesis Methods
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea involves the reaction of 4-cyclooctylaminopyridine with thiocyanate and cyclohexyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea.
Scientific Research Applications
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
properties
CAS RN |
151162-46-8 |
|---|---|
Product Name |
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Molecular Formula |
C20H32N4O2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
InChI Key |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Canonical SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Other CAS RN |
151162-46-8 |
synonyms |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



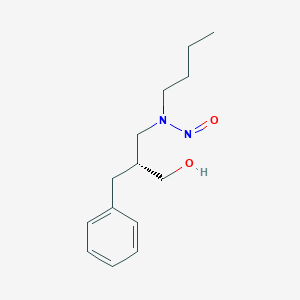
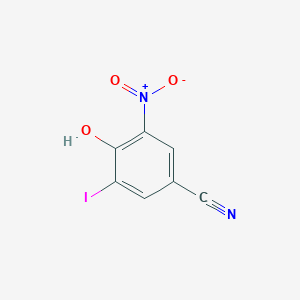
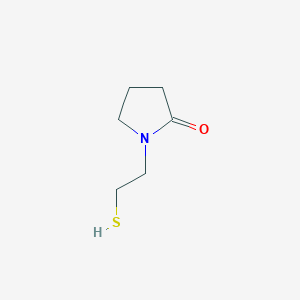
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
